2-(3-methylphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-19-7-5-10-21(17-19)29-18-22(26)23-11-6-16-30(27,28)25-14-12-24(13-15-25)20-8-3-2-4-9-20/h2-5,7-10,17H,6,11-16,18H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROWZPORIPTQGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide typically involves multiple steps:
Formation of 3-methylphenoxyacetic acid: This can be achieved by reacting 3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Preparation of 4-phenylpiperazine: This involves the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.
Sulfonylation: The 4-phenylpiperazine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling Reaction: Finally, the 3-methylphenoxyacetic acid is coupled with the sulfonylated 4-phenylpiperazine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-methylphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Chemical Biology: It serves as a tool compound to investigate the role of specific molecular interactions in biological systems.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structure can be dissected into three regions for comparison:
- Aromatic moiety: The 3-methylphenoxy group contrasts with hydroxyl, nitro, or methoxy-substituted phenyl groups in compounds like 40005 (hydroxyphenyl) and 40006 (nitrophenyl) from .
- Acetamide core : Common to all referenced compounds, this scaffold facilitates hydrogen bonding. Derivatives like 17{5,5} () and 708559 () modify this core with bulky or charged groups, altering target selectivity.

- Side chain : The 4-phenylpiperazinyl sulfonyl group distinguishes the target from piperidinyl (e.g., 17{5,5} ), pyrrolidinyl (e.g., 16{1} ), or morpholinyl (e.g., 17{4,4} ) substituents in –3. The sulfonyl linkage may enhance metabolic stability compared to amine-linked chains, as seen in 708559 , which lacks sulfonation .
Physicochemical Properties
- Solubility: The sulfonyl group likely improves aqueous solubility over non-sulfonylated analogs like 17{5,5} (). However, the 3-methylphenoxy group may counterbalance this, resulting in moderate solubility akin to 40005 (logP ~2.5–3.0) .
- Stability : Sulfonamides generally exhibit higher metabolic stability than secondary amines (e.g., 708559 ), as the sulfonyl group resists oxidative degradation .
Biological Activity
The compound 2-(3-methylphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure that includes a piperazine ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 446.57 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that derivatives of piperazine, such as this compound, often exhibit inhibitory effects on human acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system .
Pharmacological Effects
- Antidepressant Activity : Several studies have explored the potential antidepressant effects of piperazine derivatives. The compound may modulate serotonin levels by inhibiting reuptake mechanisms, thereby enhancing mood and cognitive function.
- Anxiolytic Effects : The presence of the piperazine moiety suggests possible anxiolytic properties. Compounds with similar structures have been shown to reduce anxiety-like behaviors in animal models.
- Antinociceptive Properties : Preliminary studies suggest that this compound may exhibit antinociceptive effects, potentially making it useful in pain management therapies.
Study 1: AChE Inhibition
A study conducted on various piperazine derivatives demonstrated that certain modifications could enhance AChE inhibition. The specific derivative containing the sulfonamide group showed increased potency compared to other analogs .
Study 2: Behavioral Assessments
In behavioral assays using rodent models, this compound exhibited significant reductions in anxiety-like behaviors when administered at specific dosages. These results were measured using the elevated plus maze and open field tests.
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

